CBHcy

Description

Propriétés

IUPAC Name |

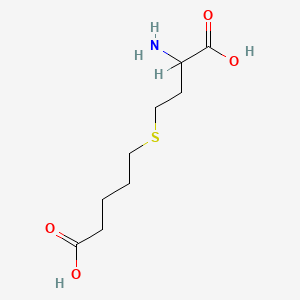

5-(3-amino-3-carboxypropyl)sulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMONDXDFXRPNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCSCCC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393247, DTXSID301007933 | |

| Record name | 5-(3-Amino-3-carboxypropylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88096-02-0, 88096-03-1 | |

| Record name | 5-(3-Amino-3-carboxypropylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-Amino-3-carboxypropyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of S-(δ-carboxybutyl)-L-homocysteine (CBHcy) on Betaine-Homocysteine S-Methyltransferase (BHMT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine-homocysteine S-methyltransferase (BHMT) is a crucial zinc-dependent enzyme primarily expressed in the liver and kidneys. It plays a pivotal role in one-carbon metabolism by catalyzing the remethylation of homocysteine to methionine, utilizing betaine as the methyl donor.[1][2] This reaction is not only vital for maintaining low physiological levels of homocysteine, a known risk factor for various pathologies, but also for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.[3] S-(δ-carboxybutyl)-L-homocysteine (CBHcy) has been identified as a potent and specific inhibitor of BHMT, making it an invaluable tool for studying the physiological functions of this enzyme and its role in metabolic regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound on BHMT, detailing the kinetic properties of this inhibition, the downstream metabolic consequences, and the experimental protocols for its investigation.

Mechanism of Action of this compound on BHMT

This compound is a transition-state analog inhibitor of BHMT.[4] Its structure mimics the hypothetical transition state formed when both substrates, homocysteine and betaine, are bound to the active site of the enzyme.[5] The catalytic mechanism of BHMT is an ordered Bi-Bi reaction, where homocysteine is the first substrate to bind, followed by betaine.[4] this compound, by resembling this transient state, binds to the active site with high affinity, effectively blocking the catalytic cycle.

Kinetic studies have demonstrated that this compound is a competitive inhibitor with respect to betaine.[6][7] The inhibition is potent, with reported apparent inhibition constants (Ki app) in the nanomolar range.

Structural Insights into Inhibition

X-ray crystallography studies of human BHMT in complex with this compound have provided a detailed view of the inhibitor's interaction with the active site.[8] The homocysteine moiety of this compound binds to the zinc ion within the active site, a key interaction for the catalytic activity of the enzyme.[9] Specifically, the zinc ion is coordinated by three cysteine residues (Cys217, Cys299, and Cys300) in the active site.[9] The binding of the homocysteine portion of this compound displaces a tyrosine residue (Tyr77) from the zinc coordination sphere, which is a critical step in the catalytic mechanism.[9] The carboxybutyl side chain of this compound occupies the binding pocket for the second substrate, betaine, thus preventing its entry and inhibiting the methyl transfer reaction.[5] Key amino acid residues, such as Glu159, are involved in the specific recognition of the homocysteine moiety of the inhibitor.[5]

Quantitative Data on BHMT Kinetics and Inhibition

A thorough understanding of the this compound-BHMT interaction requires a quantitative analysis of the enzyme's kinetics and the inhibitor's potency. The following tables summarize key kinetic parameters for human BHMT and the inhibitory constants for this compound and other related compounds.

| Parameter | Value | Species | Reference |

| Km for Homocysteine | 4 µM | Human (recombinant) | [10] |

| ~29 µM | Human | [11] | |

| Km for Betaine | 2.2 mM | Human (recombinant) | [10] |

| Kd for Homocysteine | 7.9 µM | Human | [4] |

| Kd for Methionine | 6.9 µM | Human | [4] |

Table 1: Michaelis-Menten and Dissociation Constants for Human BHMT Substrates and Products.

| Inhibitor | IC50 | Kiapp | Kd | Inhibition Type | Reference |

| S-(δ-carboxybutyl)-L-homocysteine (this compound) | Nanomolar range | 12 nM | 0.28 µM | Competitive with Betaine | [4][6][7][12] |

| (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid | Potent | 12 nM | - | Competitive with Betaine | [6][7] |

| (R,S)-6-(3-amino-3-carboxy-propylsulfanyl)-hexanoic acid | Potent | - | - | - | [6][7] |

| (R,S)-2-amino-4-(2-carboxymethylsulfanyl-ethylsulfanyl)-butyric acid | Potent | - | - | - | [6][7] |

Table 2: In Vitro Inhibition of Human BHMT by this compound and Other S-alkylated Homocysteine Derivatives.

In Vivo Effects of this compound-Mediated BHMT Inhibition

Administration of this compound to animal models, such as rats and mice, has been instrumental in elucidating the physiological role of BHMT. These studies consistently demonstrate a significant impact on homocysteine and one-carbon metabolism.

| Parameter | Species | Dosage/Administration | Effect | Reference |

| Liver BHMT Activity | Rat | 5 mg/meal (dietary) for 3 days | >90% reduction | [3][13][14] |

| Mouse | 1 mg (i.p. injection) | 87% reduction at 2 hours | [15] | |

| Total Plasma Homocysteine | Rat | 5 mg/meal (dietary) for 3 days | 2- to 5-fold increase | [3][16] |

| Mouse | 1 mg (i.p. injection) | 2.7-fold increase at 2 hours | [15] | |

| Mouse | 1 mg every 12h for 6 injections | 7-fold increase | [15] | |

| Liver S-adenosylmethionine (SAM) | Rat | 5 mg/meal (dietary) for 3 days | >40% reduction | [3][16] |

| Mouse | 1 mg every 12h for 6 injections | 65% reduction in SAM:SAH ratio | [15] | |

| Liver Cystathionine β-synthase (CBS) Activity | Rat | 5 mg/meal (dietary) for 3 days | 56% reduction | [13][17] |

| Fatty Liver Development | Rat | Dietary this compound with methionine-deficient diet | Induced fatty liver | [3] |

Table 3: In Vivo Consequences of this compound Administration in Rodent Models.

Signaling Pathways and Metabolic Consequences

The inhibition of BHMT by this compound sets off a cascade of metabolic changes that extend beyond the immediate accumulation of homocysteine. A key downstream effect is the alteration of the transsulfuration pathway, primarily through the modulation of cystathionine β-synthase (CBS) activity.

The reduction in methionine synthesis due to BHMT inhibition leads to a decrease in the levels of S-adenosylmethionine (SAM).[3] SAM is a critical allosteric activator of cystathionine β-synthase (CBS), the rate-limiting enzyme of the transsulfuration pathway which converts homocysteine to cystathionine.[2][18][19] Consequently, the this compound-induced decrease in SAM levels leads to reduced CBS activity.[3][20] This impairment of both the remethylation and transsulfuration pathways for homocysteine metabolism results in significant hyperhomocysteinemia.[3]

Experimental Protocols

BHMT Enzyme Activity Assay (Radiochemical Method)

This assay measures the transfer of a radiolabeled methyl group from betaine to homocysteine.

Protocol Details:

-

Reaction Mixture Preparation: In a borosilicate glass tube, combine 400 µM D,L-homocysteine, 50 mM KH2PO4 (pH 8.0), and the enzyme source (e.g., purified BHMT or liver cytosol) to a final volume of 100 µL.[1][21] L-homocysteine can be freshly prepared from L-homocysteine thiolactone by treatment with NaOH followed by neutralization.[21]

-

Reaction Initiation: Initiate the reaction by adding 64 µM [14C-methyl]-betaine.[1][21]

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours.[1][21]

-

Reaction Termination: Stop the reaction by adding 1 ml of ice-cold water.[1][21]

-

Product Separation: Apply the reaction mixture to a Dowex 1-X4 ion exchange column to separate the positively charged [14C]-methionine product from the unreacted [14C-methyl]-betaine.[21]

-

Elution and Quantification: Elute the [14C]-methionine with 1.5 N HCl and quantify the radioactivity using liquid scintillation counting.[21]

Measurement of Total Plasma Homocysteine (HPLC Method)

This method involves the reduction of all forms of homocysteine, derivatization, and quantification by high-performance liquid chromatography (HPLC) with fluorescence detection.

References

- 1. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine β-synthase activity and methylation capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting the catalytic mechanism of betaine-homocysteine S-methyltransferase by use of intrinsic tryptophan fluorescence and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure—Activity Study of New Inhibitors of Human Betaine-Homocysteine S-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. S-alkylated homocysteine derivatives: new inhibitors of human betaine-homocysteine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Betaine-homocysteine methyltransferase: zinc in a distorted barrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liver Betaine-Homocysteine S-Methyltransferase Activity Undergoes a Redox Switch at the Active Site Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. human-betaine-homocysteine-methyltransferase-is-a-zinc-metalloenzyme - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of betaine-homocysteine S-methyltransferase causes hyperhomocysteinemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. experts.illinois.edu [experts.illinois.edu]

- 17. Dietary intake of S-(α-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Disease-causing cystathionine β-synthase linker mutations impair allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine β-synthase activity and methylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Human Betaine-Homocysteine Methyltransferase (BHMT) and BHMT2: Common Gene Sequence Variation and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

What is S-(delta-carboxybutyl)-dl-homocysteine?

An In-Depth Technical Guide to S-(delta-carboxybutyl)-dl-homocysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(delta-carboxybutyl)-dl-homocysteine, more systematically named S-(4-carboxybutyl)-DL-homocysteine (CBHcy), is a synthetic derivative of the amino acid homocysteine. It is a potent and specific inhibitor of the enzyme Betaine-Homocysteine S-Methyltransferase (BHMT). BHMT is a key enzyme in the methionine cycle, responsible for the remethylation of homocysteine to methionine in the liver and kidneys. By inhibiting BHMT, this compound induces a state of hyperhomocysteinemia, making it a valuable tool for studying the metabolic consequences of impaired homocysteine metabolism. Elevated homocysteine levels are associated with various pathological conditions, including cardiovascular disease and neurotoxicity. Furthermore, the ability of BHMT inhibitors to modulate methionine levels has led to investigations into their therapeutic potential, particularly in oncology, as cancer cells often have a high demand for methionine.

This technical guide provides a comprehensive overview of S-(4-carboxybutyl)-DL-homocysteine, including its biochemical properties, its effects on homocysteine metabolism, detailed experimental protocols, and its potential applications in research and drug development.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-[(3S)-3-amino-3-carboxypropyl]sulfanylpentanoic acid | [1] |

| Molecular Formula | C9H17NO4S | [1][2] |

| Molecular Weight | 235.30 g/mol | [1] |

| Synonyms | S-(D-Carboxybutyl)-L-Homocysteine, (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid, this compound | [1][3] |

Mechanism of Action and Biological Effects

This compound's primary mechanism of action is the potent and competitive inhibition of Betaine-Homocysteine S-Methyltransferase (BHMT) with respect to the substrate betaine.[3] BHMT is a zinc-dependent enzyme that catalyzes the transfer of a methyl group from betaine to homocysteine, forming dimethylglycine and methionine.[3] This reaction is a crucial part of the remethylation pathway of homocysteine metabolism, which runs parallel to the folate-dependent pathway catalyzed by methionine synthase.[4]

In Vitro Inhibition Data

| Parameter | Value | Enzyme Source | Reference |

| Kiapp | ~12 nM | Human Recombinant BHMT | [3] |

| Inhibition Type | Competitive with respect to betaine | Human Recombinant BHMT | [3] |

In Vivo Biological Effects

Administration of this compound to rodents has been shown to induce significant metabolic changes due to the inhibition of BHMT. These effects are summarized in the tables below.

Table 2.2.1: Effects of Dietary this compound on Liver Enzyme Activities in Rats [5][6]

| Enzyme | Change in Activity |

| Betaine-Homocysteine S-Methyltransferase (BHMT) | ↓ 90% |

| Cystathionine β-Synthase (CBS) | ↓ 56% |

| Glycine N-Methyltransferase (GNMT) | ↑ 52% |

| Methionine Synthase | No significant effect |

| Methylenetetrahydrofolate Reductase (MTHFR) | No significant effect |

Table 2.2.2: Effects of Dietary this compound on Plasma and Liver Metabolites in Rats [5][6]

| Metabolite | Compartment | Change in Level |

| Total Homocysteine (tHcy) | Plasma | ↑ (Hyperhomocysteinemia) |

| Betaine | Plasma | ↑ 15-fold |

| Choline | Plasma | ↓ 22% |

| S-Adenosylmethionine (SAM) | Liver | ↓ 25% |

| S-Adenosylhomocysteine (SAH) | Liver | No significant change |

| SAM:SAH Ratio | Liver | ↓ 65% (in mice with repeated injections) |

Signaling Pathways and Metabolic Context

The inhibition of BHMT by this compound has downstream effects on interconnected metabolic pathways, primarily the methionine cycle and the transsulfuration pathway.

Caption: Metabolic pathways of homocysteine, highlighting the inhibitory effect of S-(4-carboxybutyl)-DL-homocysteine (this compound) on BHMT.

Experimental Protocols

This section details the methodologies for key experiments involving this compound and the enzymes it affects.

In Vivo Study of this compound in Rats

This protocol is based on the study by Strakova et al. (2010).[5][6]

Objective: To determine if dietary administration of this compound can inhibit BHMT and induce hyperhomocysteinemia in rats.

Experimental Workflow:

Caption: Workflow for the in vivo dietary study of this compound in rats.

Methodology:

-

Animals: Male rats (e.g., Inbred F344) are individually housed and acclimatized.

-

Diet: An L-amino acid-defined diet is provided to control for dietary sources of methionine and other relevant nutrients.

-

Treatment: The treatment group receives the diet containing 5 mg of this compound per meal. The control group receives the same diet without this compound.

-

Feeding Schedule: Rats are meal-fed every 8 hours for a duration of 3 days.

-

Sample Collection: At the end of the treatment period, blood and liver tissue are collected for analysis.

-

Analysis: Plasma is analyzed for total homocysteine, betaine, and choline levels. Liver tissue is processed to measure the activities of BHMT, CBS, GNMT, MS, and MTHFR, and to quantify levels of SAM and SAH.

Betaine-Homocysteine S-Methyltransferase (BHMT) Activity Assay

This is a representative radiometric assay protocol.[7]

Principle: The assay measures the transfer of a radiolabeled methyl group from [methyl-¹⁴C]-betaine to homocysteine, catalyzed by BHMT. The product, [¹⁴C]-methionine, is separated from the unreacted substrate and quantified by scintillation counting.

Protocol:

-

Reaction Mixture: Prepare a 100 µL reaction mixture containing:

-

400 µM D,L-homocysteine

-

50 mM Potassium Phosphate buffer (pH 8.0)

-

Tissue homogenate or purified enzyme

-

-

Initiation: Start the reaction by adding 64 µM [methyl-¹⁴C]-betaine.

-

Incubation: Incubate the reaction mixture for 2 hours at 37°C.

-

Termination: Stop the reaction by adding 1 mL of ice-cold water and immediately placing the tube on ice.

-

Separation: Apply the reaction mixture to a Dowex-1 ion-exchange column to separate the positively charged [¹⁴C]-methionine from the unreacted [methyl-¹⁴C]-betaine.

-

Quantification: Elute the [¹⁴C]-methionine and measure its radioactivity using a scintillation counter.

-

Calculation: Calculate the enzyme activity, typically expressed as nmol/hr/mg of protein.

Cystathionine β-Synthase (CBS) Activity Assay

Several methods are available, including commercially available kits that often rely on the detection of hydrogen sulfide (H₂S), another product of a CBS-catalyzed reaction.[8][9]

Principle (Fluorescent Assay): This assay utilizes cysteine and homocysteine as substrates for CBS to produce H₂S. The H₂S then reacts with a non-fluorescent probe to yield a highly fluorescent product, which can be measured.

Protocol (General):

-

Reagent Preparation: Prepare assay buffer, substrate solution (cysteine and homocysteine), and fluorescent probe solution as per the kit manufacturer's instructions.

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction Setup: In a 96-well plate, add the sample, assay buffer, and substrate solution.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Probe Addition: Add the fluorescent probe to each well and incubate further.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm).

-

Data Analysis: Calculate CBS activity based on a standard curve.

Glycine N-Methyltransferase (GNMT) Activity Assay

This is a representative radiometric assay.[10]

Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to glycine, forming [³H]-sarcosine.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (40 mM, pH 7.4)

-

5 mM Dithiothreitol (DTT)

-

20 mM Glycine

-

Recombinant GNMT or tissue extract

-

-

Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine (e.g., at a final concentration of 2600 µM).

-

Incubation: Incubate at 37°C.

-

Termination and Separation: The reaction is typically stopped, and the unreacted [³H]-SAM is separated from the product, often by adsorption to charcoal.

-

Quantification: The radioactivity of the supernatant containing [³H]-sarcosine is measured by scintillation counting.

Applications in Research and Drug Development

Research Applications

-

Modeling Hyperhomocysteinemia: this compound provides a reliable pharmacological tool to induce acute hyperhomocysteinemia in animal models, allowing researchers to study its pathological consequences without genetic manipulation.[11]

-

Investigating Homocysteine Metabolism: By specifically blocking the BHMT pathway, this compound helps to elucidate the relative contributions of the remethylation and transsulfuration pathways in maintaining homocysteine homeostasis.

-

Studying One-Carbon Metabolism: The inhibition of BHMT impacts the availability of methyl groups and affects the levels of key metabolites like SAM, providing a model to study the regulation of cellular methylation reactions.

Drug Development

The development of BHMT inhibitors, including this compound and its analogs, is being explored for therapeutic applications.

Potential Therapeutic Logic:

Caption: Rationale for the development of BHMT inhibitors as anti-cancer agents.

-

Oncology: Cancer cells are often highly dependent on methionine for their growth and proliferation. By inhibiting BHMT, this compound can reduce the endogenous synthesis of methionine, potentially slowing cancer growth.[12][13] This approach could be particularly effective in combination with other chemotherapy agents that are more effective in methionine-restricted conditions.[13]

-

Osmolyte Regulation: BHMT inhibition also blocks the utilization of betaine, which functions as a cellular osmolyte. This suggests a potential therapeutic use for BHMT inhibitors in conditions involving unwanted water loss or diuresis.[12][13]

Challenges: A significant challenge in the therapeutic application of BHMT inhibitors is the resulting hyperhomocysteinemia, which is a known risk factor for cardiovascular disease.[13] Therefore, the therapeutic window and duration of treatment would need to be carefully managed to balance the anti-cancer benefits against the risks associated with elevated homocysteine.

References

- 1. S-(D-Carboxybutyl)-L-Homocysteine | C9H17NO4S | CID 446994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. S-ALKYLATED HOMOCYSTEINE DERIVATIVES: NEW INHIBITORS OF HUMAN BETAINE-HOMOCYSTEINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats [pubmed.ncbi.nlm.nih.gov]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. Cystathionine beta Synthase Assay Kit (ab241043) | Abcam [abcam.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of betaine-homocysteine S-methyltransferase causes hyperhomocysteinemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UI scientist develops enzyme inhibitor that may slow cancer – News Bureau [news.illinois.edu]

- 13. BHMT inhibitors may slow cancer growth - Xagena [xagena.it]

A Technical Guide to S-(δ-carboxybutyl)-DL-homocysteine (CBHcy) in Hyperhomocysteinemia Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperhomocysteinemia (HHcy), the condition of abnormally high levels of homocysteine (Hcy) in the blood, is an established independent risk factor for a multitude of complex disorders, including cardiovascular, neurovascular, and neurodegenerative diseases.[1][2][3][4][5][6] Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine, an essential amino acid.[2][7] Its concentration is tightly regulated by two primary metabolic pathways: remethylation and transsulfuration.[7][8] Disruptions in these pathways, whether due to genetic factors, nutritional deficiencies (particularly of B vitamins), or other underlying conditions, can lead to the accumulation of Hcy.[2][8]

To study the pathological consequences of HHcy, researchers require reliable tools to induce this condition in experimental models. S-(δ-carboxybutyl)-DL-homocysteine (CBHcy) has emerged as a potent and specific tool for this purpose. This compound is a chemical inhibitor of Betaine-Homocysteine S-Methyltransferase (BHMT), a key enzyme in the remethylation pathway that is predominantly active in the liver and kidney.[9][10][11][12] By inhibiting BHMT, this compound effectively blocks one of the two major routes for Hcy clearance, leading to a rapid and sustained elevation of plasma homocysteine levels, thereby creating a robust model of hyperhomocysteinemia.[9][10][11][13][14]

This technical guide provides an in-depth overview of this compound as a research tool. It covers its mechanism of action, summarizes its quantitative effects on metabolism, offers detailed experimental protocols for its use, and visualizes its impact on biochemical pathways.

Mechanism of Action and Metabolic Impact

Homocysteine stands at a critical juncture in methionine metabolism. It can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine.[8][9] The remethylation of homocysteine is carried out by two enzymes: methionine synthase (MS), which is folate and vitamin B12-dependent, and Betaine-Homocysteine S-Methyltransferase (BHMT), which uses betaine as a methyl donor.[15]

This compound is a potent and specific inhibitor of BHMT.[9][10][11] Its administration blocks the BHMT-dependent remethylation of homocysteine, forcing the metabolic flux through the remaining pathways. This targeted inhibition leads to several immediate and downstream metabolic consequences.

Primary Effects of BHMT Inhibition by this compound:

-

Elevation of Plasma Homocysteine: The most direct effect is a significant increase in total plasma homocysteine (tHcy) levels.[9][10][11][13][14]

-

Accumulation of Betaine: As the substrate for BHMT, plasma betaine levels increase dramatically when the enzyme is inhibited.[9][12]

-

Reduction in Liver S-adenosylmethionine (SAM): By reducing the regeneration of methionine, the precursor for SAM, this compound treatment leads to a decrease in liver SAM concentrations.[9][12][13][14] SAM is the universal methyl donor for numerous biological reactions.[16]

-

Altered SAM/SAH Ratio: The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical indicator of the cell's methylation capacity. This compound administration typically reduces this ratio, suggesting widespread effects on methylation processes.[9][10][11]

-

Downregulation of Cystathionine β-synthase (CBS): Studies have shown that this compound treatment also leads to reduced activity and expression of CBS, the rate-limiting enzyme of the transsulfuration pathway.[9][12] This exacerbates the accumulation of homocysteine.

The following diagram illustrates the central role of BHMT in the methionine cycle and the specific point of inhibition by this compound.

Quantitative Data on the Effects of this compound

Administration of this compound produces consistent and quantifiable changes in key metabolites and enzyme activities. The following tables summarize data from studies in rodent models.

Table 1: Effects of this compound on Plasma Metabolites

| Species | Administration Route & Dose | Duration | Analyte | Result | Reference |

| Mouse | Single i.p. injection (1 mg) | 2 hours | Total Homocysteine (tHcy) | 2.7-fold increase (11.1 vs 3.0 µmol/L) | [10][11] |

| Mouse | 6 i.p. injections (1 mg every 12h) | 3 days | Total Homocysteine (tHcy) | 7-fold increase | [10][11] |

| Rat | Dietary (5 mg/meal, 3x/day) | 3 days | Plasma Betaine | 15-fold increase | [12] |

| Rat | Dietary (5 mg/meal, 3x/day) | 3 days | Plasma Choline | 22% decrease | [12] |

| Rat | Dietary (with adequate diet) | 3 or 14 days | Total Homocysteine (tHcy) | 2- to 5-fold increase | [9][13][14] |

| Rat | Dietary | 14 days | Plasma Methionine | Significant decrease | [9] |

| Rat | Dietary | 14 days | Plasma Glycine | Significant increase | [9] |

Table 2: Effects of this compound on Liver Enzyme Activity

| Species | Administration Route & Dose | Duration | Enzyme | Result | Reference |

| Mouse | Single i.p. injection (1 mg) | 2 hours | BHMT Activity | 87% decrease | [10][11] |

| Rat | Dietary (5 mg/meal, 3x/day) | 3 days | BHMT Activity | 90% decrease | [12] |

| Rat | Dietary | 3 or 14 days | BHMT Activity | >90% reduction | [9][13][14] |

| Rat | Dietary (5 mg/meal, 3x/day) | 3 days | Cystathionine β-synthase (CBS) Activity | 56% decrease | [12] |

| Rat | Dietary | 3 or 14 days | Cystathionine β-synthase (CBS) Activity | Significant reduction | [9][14] |

| Rat | Dietary (5 mg/meal, 3x/day) | 3 days | Glycine N-methyltransferase (GNMT) Activity | 52% increase | [12] |

Table 3: Effects of this compound on Liver Metabolites

| Species | Administration Route & Dose | Duration | Analyte | Result | Reference |

| Mouse | 6 i.p. injections (1 mg every 12h) | 3 days | SAM/SAH Ratio | 65% reduction | [10][11] |

| Rat | Dietary (5 mg/meal, 3x/day) | 3 days | S-adenosylmethionine (SAM) | 25% decrease | [12] |

| Rat | Dietary | 3 or 14 days | S-adenosylmethionine (SAM) | >40% reduction | [9][13][14] |

| Rat | Dietary | 14 days | S-adenosylhomocysteine (SAH) | ~2-fold higher (Cys-devoid diet) | [9] |

Experimental Protocols

The following protocols are generalized from published literature and provide a starting point for using this compound to induce hyperhomocysteinemia in rodent models. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

In Vivo this compound Administration in Rodents

This compound can be administered either through intraperitoneal (i.p.) injection for acute studies or via dietary intake for more prolonged exposure.[9][10][11][12]

A. Intraperitoneal (i.p.) Injection Protocol (Mouse Model)

-

Preparation of this compound Solution: Dissolve S-(δ-carboxybutyl)-DL-homocysteine in sterile saline (0.9% NaCl). A typical concentration for a 1 mg dose in a 100-200 µL injection volume would be 5-10 mg/mL. Ensure the solution is fully dissolved and sterile-filtered.

-

Animal Dosing: For an acute study, administer a single i.p. injection of this compound at a dose of 1 mg per mouse.[10][11]

-

Time Course: Monitor plasma tHcy and liver BHMT activity over a 24-hour period. Peak effects on BHMT activity and tHcy levels are typically observed around 2-4 hours post-injection and may last for up to 8 hours.[10][11]

-

Chronic Dosing: For sustained hyperhomocysteinemia, administer repeated injections (e.g., 1 mg every 12 hours) for the desired duration (e.g., 3 days).[10][11]

B. Dietary Administration Protocol (Rat Model)

-

Diet Preparation: this compound is mixed into a standard or custom L-amino acid-defined diet. To achieve a dose of 5 mg per meal for rats fed three times a day, calculate the required concentration of this compound based on the expected daily food intake.[12]

-

Acclimatization: Acclimate rats to the basal diet and feeding schedule (e.g., meal-fed every 8 hours) for several days before introducing the this compound-containing diet.

-

Treatment Period: Provide the this compound-containing diet for the desired experimental duration, typically ranging from 3 to 14 days.[9][12][14]

-

Control Group: A control group receiving the same diet without this compound must be run in parallel.

The following diagram outlines a typical workflow for an in vivo study using this compound.

Assay for Betaine-Homocysteine S-Methyltransferase (BHMT) Activity

This protocol is a standard method for determining BHMT activity in liver homogenates.

-

Tissue Preparation:

-

Homogenize fresh or frozen liver tissue in 4 volumes of ice-cold buffer (e.g., 10 mM potassium phosphate, pH 7.4, containing 0.15 M KCl and 1 mM dithiothreitol).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and, if necessary, centrifuge again at 100,000 x g for 1 hour at 4°C to obtain the cytosolic fraction.

-

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

DL-homocysteine

-

Betaine

-

Dithiothreitol (DTT)

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a known amount of cytosolic protein (e.g., 50-100 µg) to the mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching agent, such as perchloric acid.

-

-

Product Quantification: The product of the reaction, methionine, can be quantified using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS. Enzyme activity is expressed as nmol of methionine formed per minute per mg of protein.

Quantification of Plasma Total Homocysteine (tHcy)

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes and immediately place on ice.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

To measure total homocysteine, the disulfide bonds must be reduced. Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the plasma sample and incubate.

-

-

Protein Precipitation: Precipitate plasma proteins by adding an acid (e.g., perchloric acid or trichloroacetic acid).

-

Analysis: After centrifugation to remove the protein pellet, the homocysteine in the supernatant can be quantified by various methods, including:

-

HPLC with fluorescence detection: Derivatize the free homocysteine with a fluorescent tag before injection.

-

LC-MS/MS: A highly sensitive and specific method that can simultaneously measure multiple related metabolites.

-

Immunoassay: Commercially available kits (e.g., ELISA) offer a higher-throughput option.

-

Downstream Consequences and Research Applications

The targeted inhibition of BHMT by this compound provides a powerful model to investigate the wide-ranging pathological effects of hyperhomocysteinemia. By elevating Hcy and disrupting methylation potential, this compound-induced HHcy allows researchers to probe various disease mechanisms.

Key Research Applications:

-

Cardiovascular Disease: Study the effects of HHcy on endothelial dysfunction, atherosclerosis, and thrombosis.[5]

-

Neurobiology: Investigate the link between HHcy and neurotoxicity, blood-brain barrier disruption, cognitive impairment, and neurodegenerative diseases like Alzheimer's.[3][4]

-

Metabolic Syndrome: Explore how HHcy contributes to conditions like fatty liver, particularly under specific dietary challenges such as methionine deficiency.[9][14]

-

Gene Expression and Epigenetics: Use the model to understand how altered methylation capacity (decreased SAM/SAH ratio) affects DNA and histone methylation, leading to changes in gene expression.[17]

The following diagram illustrates the cascade of events following BHMT inhibition.

Conclusion

S-(δ-carboxybutyl)-DL-homocysteine (this compound) is an invaluable tool for inducing a state of hyperhomocysteinemia in a controlled and reproducible manner. Its specificity for the BHMT enzyme allows researchers to dissect the metabolic consequences of impaired homocysteine remethylation. By providing a robust in vivo model, this compound facilitates a deeper understanding of the molecular mechanisms linking elevated homocysteine to a wide array of human diseases, paving the way for the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Hyperhomocysteinemia: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperhomocysteinemia: Underlying Links to Stroke and Hydrocephalus, with a Focus on Polyphenol-Based Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular processes mediating hyperhomocysteinemia-induced metabolic reprogramming, redox regulation and growth inhibition in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Hyperhomocysteinemia in patients with cardiovascular disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hyperhomocysteinemia and Neurologic Disorders: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine β-synthase activity and methylation capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of betaine-homocysteine S-methyltransferase causes hyperhomocysteinemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine β-synthase activity and methylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Betaine-Homocysteine S-Methyltransferase (BHMT) in Homocysteine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine-homocysteine S-methyltransferase (BHMT) is a critical cytosolic, zinc-dependent enzyme predominantly found in the liver and kidneys that plays a pivotal role in the regulation of homocysteine levels. By catalyzing the remethylation of homocysteine to methionine using betaine as a methyl donor, BHMT provides an essential alternative to the folate-dependent pathway catalyzed by methionine synthase. This guide provides an in-depth technical overview of BHMT's function, its kinetic properties, the experimental protocols to assess its activity and expression, and the complex signaling pathways that govern its regulation. Understanding the multifaceted role of BHMT is crucial for developing therapeutic strategies for diseases associated with hyperhomocysteinemia and dysregulated methionine metabolism.

Introduction

Homocysteine, a sulfur-containing amino acid, is a key intermediate in the methionine cycle. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are an established risk factor for a variety of pathologies, including cardiovascular disease, neurological disorders, and developmental defects. The cellular concentration of homocysteine is tightly controlled through two primary metabolic fates: remethylation to methionine and transsulfuration to cysteine.

The remethylation of homocysteine is carried out by two distinct enzymes: the ubiquitously expressed, vitamin B12-dependent methionine synthase (MS), and the more tissue-specific betaine-homocysteine S-methyltransferase (BHMT). BHMT is highly expressed in the liver and kidneys and is responsible for a significant portion of homocysteine remethylation in these tissues, particularly when the folate-dependent pathway is compromised.[1][2][3] This guide will delve into the core aspects of BHMT's function and regulation, providing a comprehensive resource for researchers in the field.

The BHMT-Catalyzed Reaction and its Significance

BHMT catalyzes the transfer of a methyl group from betaine (trimethylglycine) to the sulfur atom of homocysteine, yielding dimethylglycine and methionine.[2] This reaction is a vital component of the methionine cycle, contributing to the regeneration of the essential amino acid methionine, which can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.

The BHMT pathway is particularly crucial under conditions of folate deficiency or when the activity of methylenetetrahydrofolate reductase (MTHFR) is impaired, as it provides an alternative route for homocysteine clearance, thereby mitigating the risk of hyperhomocysteinemia.[2]

Quantitative Data on BHMT

A thorough understanding of BHMT's function requires a quantitative assessment of its kinetic parameters and expression levels. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Species/Tissue | Reference |

| Enzyme Activity | |||

| 2050 nmol Met/hour/mg | Purified human BHMT | [4] | |

| Kinetic Constants | |||

| Km for S-methylmethionine | 0.94 mM | Recombinant human BHMT-2 | [5] |

| Kd for Homocysteine | 7.9 µM | Human BHMT | [6] |

| Kd for Betaine (in presence of Hcy) | 1.1 µM | Human BHMT | [6] |

| Kd for Methionine | 6.9 µM | Human BHMT | [6] |

| Regulation | |||

| SAM-induced inhibition of BHMT mRNA | 50% decrease | HepG2 cells (treated with 5 mM SAM) | [7] |

| MTA-induced inhibition of BHMT mRNA | 84% decrease | HepG2 cells (treated with 1 mM MTA) | [7] |

| Taurine-induced increase in BHMT expression | 5-fold increase | HCU mice | [8] |

Table 1: Quantitative Data on BHMT Enzyme Activity, Kinetics, and Regulation.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to studying BHMT. This section provides detailed protocols for key assays.

BHMT Enzyme Activity Assay (Radiochemical Method)

This protocol is adapted from established methods and measures the transfer of a radiolabeled methyl group from betaine to homocysteine.[1][9]

Materials:

-

[14C-methyl]-betaine hydrate (specific activity ~29.3 mCi/mmol)

-

D,L-homocysteine

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

Ice-cold water

-

Scintillation counter and vials

-

Dowex-1 resin

Procedure:

-

Prepare a 100 µL reaction mixture containing:

-

400 µM D,L-homocysteine

-

64 µM [14C-methyl]-betaine (0.16 µCi/µmol)

-

50 mM potassium phosphate buffer (pH 8.0)

-

Enzyme sample (e.g., liver homogenate)

-

-

Initiate the reaction by adding the radioactive betaine.

-

Incubate the reaction mixture for 2 hours at 37°C.

-

Terminate the reaction by adding 1 ml of ice-cold water and immediately placing the tubes on ice.

-

Separate the radiolabeled product (methionine) from the unreacted substrate ([14C-methyl]-betaine) using a Dowex-1 anion exchange column.

-

Quantify the radioactivity in the eluate containing methionine using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive methionine produced over time.

Quantification of BHMT Protein Expression by Western Blot

This protocol outlines the general steps for quantifying BHMT protein levels in tissue or cell lysates.[10][11][12]

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against BHMT

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Chemiluminescent substrate or fluorescence imaging system

-

Loading control antibody (e.g., β-actin, GAPDH)

Procedure:

-

Homogenize tissue or lyse cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BHMT antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and imaging system or a fluorescence scanner.

-

Quantify the band intensity using densitometry software and normalize to the loading control.

Measurement of Plasma Homocysteine Levels by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying total homocysteine in plasma.[13]

Materials:

-

Plasma samples collected in EDTA tubes

-

Internal standard (e.g., homocystine-d8)

-

Reducing agent (e.g., dithiothreitol or tri-n-butylphosphine)

-

Protein precipitation reagent (e.g., trichloroacetic acid or acetonitrile)

-

LC-MS/MS system

Procedure:

-

To 50 µL of plasma, add 50 µL of the internal standard solution.

-

Add 50 µL of the reducing agent to release protein-bound homocysteine and incubate for 5 minutes at room temperature.

-

Precipitate proteins by adding a protein precipitation reagent, vortex, and centrifuge.

-

Transfer the supernatant to an autosampler vial.

-

Inject a defined volume of the supernatant onto the LC-MS/MS system.

-

Separate homocysteine from other plasma components using a suitable LC column and mobile phase gradient.

-

Detect and quantify homocysteine and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of homocysteine in the samples based on a standard curve.

Signaling Pathways and Regulation of BHMT

The expression and activity of BHMT are tightly regulated by a complex network of signaling pathways, ensuring appropriate control over homocysteine metabolism.

Transcriptional Regulation by Liver Receptor Homolog-1 (LRH-1)

Liver Receptor Homolog-1 (LRH-1) is a nuclear receptor that plays a crucial role in hepatic metabolism. Studies have shown that LRH-1 directly regulates the transcription of the Bhmt gene.[10][14][15] During fasting, the expression of both LRH-1 and BHMT increases in the liver. LRH-1 binds to a specific response element in the Bhmt promoter, leading to the activation of its transcription.[14][15][16] This regulatory mechanism highlights the importance of BHMT in maintaining methionine homeostasis during periods of nutrient deprivation.

Caption: Transcriptional activation of BHMT by LRH-1 during fasting.

Regulation by S-adenosylmethionine (SAM) and NF-κB

S-adenosylmethionine (SAM), the product of the methionine cycle, acts as a feedback inhibitor of BHMT. High levels of SAM lead to a dose-dependent decrease in BHMT mRNA levels.[7] This repression is mediated, at least in part, by the transcription factor Nuclear Factor-kappa B (NF-κB).[7][16] SAM treatment increases the nuclear binding of NF-κB to the BHMT promoter, where it acts as a transcriptional repressor.[7] Overexpression of the NF-κB subunits p50 and p65 has been shown to decrease BHMT promoter activity.[7] This feedback loop ensures that when methionine and SAM levels are replete, the remethylation of homocysteine via the BHMT pathway is downregulated.

Caption: Repression of BHMT transcription by SAM via the NF-κB pathway.

Regulation by Taurine

Taurine, a sulfur-containing amino acid, has been shown to be a potent regulator of BHMT expression. In animal models of taurine deficiency, hepatic BHMT levels are significantly reduced.[17][18] Conversely, taurine supplementation can robustly increase BHMT mRNA and protein levels, leading to enhanced BHMT activity.[8][19] The precise molecular mechanism by which taurine regulates BHMT expression is still under investigation but appears to be complex and may involve factors outside of hepatocytes.[17][18] This regulatory axis highlights a potential therapeutic avenue for conditions associated with impaired BHMT function.

Caption: Regulation of BHMT expression and activity by taurine levels.

Conclusion

Betaine-homocysteine S-methyltransferase is a central enzyme in homocysteine metabolism, providing a critical, folate-independent pathway for the remethylation of homocysteine to methionine. Its activity is tightly regulated by a complex interplay of nutritional factors and intracellular signaling pathways. A comprehensive understanding of BHMT's function, kinetics, and regulation is paramount for the development of novel therapeutic interventions targeting hyperhomocysteinemia and related metabolic disorders. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of homocysteine and methionine metabolism. Further investigation into the intricate regulatory mechanisms of BHMT will undoubtedly pave the way for innovative strategies to mitigate the pathological consequences of its dysregulation.

References

- 1. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mygenefood.com [mygenefood.com]

- 3. BHMT Gene: Methylation, Homocysteine, and Betaine [geneticlifehacks.com]

- 4. Liver Betaine-Homocysteine S-Methyltransferase Activity Undergoes a Redox Switch at the Active Site Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of human betaine–homocysteine methyltransferase expression by S-adenosylmethionine and methylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taurine alleviates repression of betaine-homocysteine S-methyltransferase and significantly improves the efficacy of long-term betaine treatment in a mouse model of cystathionine β-synthase-deficient homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Betaine-Homocysteine Methyltransferase (BHMT) and BHMT2: Common Gene Sequence Variation and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Betaine Homocysteine Methyltransferase by Liver Receptor Homolog-1 in the Methionine Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Guide to western blot quantification | Abcam [abcam.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Regulation of Betaine Homocysteine Methyltransferase by Liver Receptor Homolog-1 in the Methionine Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Downregulation of hepatic betaine:homocysteine methyltransferase (BHMT) expression in taurine-deficient mice is reversed by taurine supplementation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Downregulation of hepatic betaine:homocysteine methyltransferase (BHMT) expression in taurine-deficient mice is reversed by taurine supplementation in vivo | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

The Dichotomous Role of "CBHcy" in Homocysteine Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted effects of molecules referred to as "CBHcy" on plasma homocysteine levels. Initial analysis reveals a critical ambiguity in the term "this compound," which can refer to two distinct entities with opposing physiological actions: the enzyme Cystathionine β-synthase (CβS), which catabolizes homocysteine, and S-(delta-carboxybutyl)-L-homocysteine, a chemical inhibitor of betaine-homocysteine S-methyltransferase (BHMT) that elevates homocysteine levels. This guide will address both interpretations to provide a comprehensive understanding for researchers in the field.

Part 1: Cystathionine β-Synthase (CβS) - A Catalyst for Homocysteine Reduction

Cystathionine β-synthase (CβS) is a pivotal enzyme in sulfur metabolism, catalyzing the first and rate-limiting step of the transsulfuration pathway. This pathway is crucial for the irreversible removal of homocysteine from the methionine cycle, converting it to cystathionine.[1] CβS-deficient animals exhibit hyperhomocysteinemia, and in humans, inactivating mutations in the CβS gene lead to classical homocystinuria, a genetic disorder characterized by severely elevated plasma homocysteine levels.[1]

Quantitative Effects of CβS on Plasma Homocysteine Levels

Studies involving transgenic mouse models have provided quantitative data on the direct impact of CβS activity on plasma homocysteine concentrations. Overexpression of human CβS in mice leads to a significant reduction in plasma homocysteine.

| Experimental Model | Condition | Mean Plasma Homocysteine (Control) | Mean Plasma Homocysteine (CβS Overexpression) | Percentage Decrease | Reference |

| Transgenic Mice (Tg-CBS) | Standard Diet + Zinc | 13.2 µmol/L | 7.2 µmol/L | 45% | [2] |

| Transgenic Mice (Tg-CBS) | High-Methionine, Low-Folate Diet + Zinc | 242 µmol/L | 179 µmol/L | 26% | [1][2] |

| CβS Knockout Mice | N/A | 7.4 +/- 2.9 µmol/L (Wild-type) | 271.1 +/- 61.5 µmol/L (Homozygous mutant) | >3500% Increase | [3] |

Signaling and Regulatory Pathways

The activity of CβS is allosterically regulated by S-adenosylmethionine (SAM), which acts as an activator.[4] This regulation is critical for directing the metabolic fate of homocysteine. When SAM levels are high, indicating a surplus of methionine, SAM binds to the regulatory domain of CβS, inducing a conformational change that increases its catalytic activity and funnels homocysteine towards the transsulfuration pathway for clearance.[4][5] Conversely, low SAM levels result in reduced CβS activity, conserving homocysteine for remethylation back to methionine.[4]

Experimental Protocols

Several methods are employed to measure CβS activity in tissue extracts or cell lysates. A common approach is a continuous spectrophotometric assay.[6]

Principle: This assay couples the CβS-catalyzed production of cystathionine to the activity of other enzymes that ultimately lead to a measurable change in absorbance. For instance, cystathionine can be converted to cysteine, which is then detected colorimetrically.[5]

Materials:

-

Cell or tissue lysate

-

L-homocysteine

-

L-serine

-

Pyridoxal 5'-phosphate (PLP, a cofactor for CβS)

-

Cystathionine γ-lyase (ancillary enzyme)

-

Ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the cell lysate, L-homocysteine, L-serine, and PLP in a suitable buffer.

-

Initiate the reaction and incubate at 37°C for a defined period.

-

Stop the CβS reaction.

-

Add cystathionine γ-lyase to convert the produced cystathionine to cysteine.

-

Add ninhydrin reagent, which reacts with cysteine to produce a colored product.

-

Measure the absorbance at 560 nm.

-

Calculate CβS activity based on a standard curve of known cysteine concentrations.

A more sensitive method utilizes liquid chromatography-mass spectrometry (LC-MS/MS) to directly quantify the cystathionine product.[7]

Part 2: S-(delta-carboxybutyl)-L-homocysteine (this compound) - An Inducer of Hyperhomocysteinemia

In contrast to the enzymatic role of CβS, S-(delta-carboxybutyl)-L-homocysteine (this compound) is a chemical compound that acts as a potent and specific inhibitor of betaine-homocysteine S-methyltransferase (BHMT).[2][8] BHMT is a key enzyme in an alternative remethylation pathway that converts homocysteine back to methionine, primarily in the liver and kidneys.[9] By inhibiting BHMT, this compound blocks this remethylation route, leading to an accumulation of homocysteine in the plasma.

Quantitative Effects of this compound on Plasma Homocysteine Levels

Animal studies have demonstrated the hyperhomocysteinemic effect of this compound administration.

| Animal Model | Administration Route | Dosage | Duration | Plasma Homocysteine (Control) | Plasma Homocysteine (this compound-treated) | Fold Increase | Reference |

| Rats | Dietary | 5 mg/meal (every 8 hours) | 3 days | ~5 µmol/L (estimated) | ~20 µmol/L (estimated) | 4-fold | [4] |

| Mice | Intraperitoneal injection | 1 mg | 2 hours post-injection | 3.0 µmol/L | 11.1 µmol/L | 2.7-fold | [8] |

| Mice | Intraperitoneal injection | 1 mg (every 12 hours) | 6 doses | ~5 µmol/L (estimated) | ~35 µmol/L (estimated) | 7-fold | [8] |

Mechanism of Action

This compound acts as a transition-state analog for the BHMT reaction, binding tightly to the enzyme and inhibiting its function. This inhibition blocks the transfer of a methyl group from betaine to homocysteine, a critical step in one of the two major pathways for homocysteine remethylation. The other major pathway, catalyzed by methionine synthase, is folate-dependent. The inhibition of BHMT by this compound leads to a buildup of its substrate, homocysteine.

Experimental Protocols

Principle: To study the pathological effects of elevated homocysteine, animal models of hyperhomocysteinemia are essential. Administration of this compound provides a specific and reproducible method to induce hyperhomocysteinemia by targeting the BHMT pathway.[8]

Materials:

-

S-(delta-carboxybutyl)-L-homocysteine (this compound)

-

Experimental animals (e.g., rats, mice)

-

Vehicle for administration (e.g., saline for injection, incorporated into diet)

-

Equipment for blood collection

-

Analytical instruments for measuring plasma homocysteine (e.g., HPLC with fluorescence detection, LC-MS/MS)

Procedure (based on dietary administration in rats): [4]

-

Acclimate animals to a defined diet and feeding schedule (e.g., meal-fed every 8 hours).

-

Prepare two versions of the diet: a control diet and a treatment diet containing a specified concentration of this compound.

-

Administer the respective diets to the control and treatment groups for the desired duration (e.g., 3 days).

-

At the end of the treatment period, collect blood samples from the animals.

-

Separate plasma from the blood samples.

-

Measure total plasma homocysteine concentrations using a validated analytical method.

This protocol can be adapted for other routes of administration, such as intraperitoneal injection, with adjustments to dosage and timing of blood collection.[8]

Conclusion

The term "this compound" presents a significant point of confusion in the literature surrounding homocysteine metabolism. It is imperative for researchers to distinguish between Cystathionine β-synthase (CβS), an enzyme that lowers homocysteine, and S-(delta-carboxybutyl)-L-homocysteine, a chemical inhibitor that elevates it. Understanding the distinct mechanisms and quantitative effects of these two entities is crucial for the accurate design and interpretation of studies in cardiovascular disease, neurobiology, and other fields where homocysteine is a key metabolic player. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals engaged in this area of research.

References

- 1. Modulation of cystathionine beta-synthase level regulates total serum homocysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. In the cystathionine beta-synthase knockout mouse, elevations in total plasma homocysteine increase tissue S-adenosylhomocysteine, but responses of S-adenosylmethionine and DNA methylation are tissue specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary intake of S-(α-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Methylation Pathways with CBHcy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of S-(delta-carboxybutyl)-L-homocysteine (CBHcy) as a tool to investigate methylation and transsulfuration pathways. The primary mechanism of action of this compound is the potent and specific inhibition of betaine-homocysteine S-methyltransferase (BHMT), a key enzyme in the remethylation of homocysteine to methionine. By inhibiting BHMT, this compound induces significant alterations in the levels of critical metabolites, offering a valuable model for studying the regulation and interplay of interconnected metabolic pathways.

Introduction to Methylation and Transsulfuration Pathways

The methionine cycle is central to cellular metabolism, providing the universal methyl donor S-adenosylmethionine (SAM) for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a critical indicator of the cell's methylation potential, often referred to as the "methylation index".

Homocysteine, a product of SAH hydrolysis, stands at a crucial metabolic crossroads. It can be either remethylated back to methionine to continue the methionine cycle or be irreversibly committed to the transsulfuration pathway. In the transsulfuration pathway, cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine, which is ultimately converted to cysteine, a precursor for the antioxidant glutathione.

The remethylation of homocysteine is carried out by two key enzymes: methionine synthase (MS), which utilizes a folate-derived methyl group and vitamin B12, and BHMT, which uses betaine as the methyl donor. BHMT is predominantly active in the liver and kidneys.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of BHMT. Its inhibitory action leads to a metabolic bottleneck, preventing the remethylation of homocysteine to methionine via the betaine-dependent pathway. This disruption has several downstream consequences that are instrumental in studying methylation dynamics:

-

Hyperhomocysteinemia: A rapid and significant increase in plasma and tissue homocysteine levels.

-

Altered SAM/SAH Ratio: A decrease in the methylation index, primarily driven by a reduction in SAM levels.

-

Secondary Effects on Other Enzymes: The metabolic shift induced by BHMT inhibition can indirectly affect the activity and expression of other key enzymes in related pathways, such as CBS and glycine N-methyltransferase (GNMT).

These effects make this compound a powerful tool for modeling conditions of impaired methylation and for elucidating the regulatory mechanisms that govern homocysteine metabolism.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key metabolites and enzyme activities as reported in preclinical studies.

Table 1: Effects of this compound on Plasma and Liver Metabolites

| Metabolite | Species | Treatment Details | Fold/Percent Change | Reference(s) |

| Total Plasma Homocysteine | Mouse | Single 1 mg i.p. injection | ▲ 2.7-fold increase at 2h | [1] |

| Total Plasma Homocysteine | Mouse | Six 1 mg i.p. injections (1 every 12h) | ▲ 7-fold increase | [1] |

| Total Plasma Homocysteine | Rat | Dietary administration for 3-14 days | ▲ 2 to 5-fold increase | [2][3] |

| Liver SAM | Rat | Dietary administration for 3-14 days | ▼ >40% decrease | [2][3] |

| Liver SAM | Rat | Dietary administration for 3 days | ▼ 25% decrease | [4][5] |

| Liver SAH | Rat | Dietary administration for 3 days | ↔ No significant change | [4][5] |

| Liver SAM/SAH Ratio | Mouse | Six 1 mg i.p. injections (1 every 12h) | ▼ 65% reduction | [1] |

| Plasma Betaine | Rat | Dietary administration for 3 days | ▲ 15-fold increase | [4][5] |

| Plasma Choline | Rat | Dietary administration for 3 days | ▼ 22% decrease | [4][5] |

Table 2: Effects of this compound on Liver Enzyme Activities

| Enzyme | Species | Treatment Details | Percent Change in Activity | Reference(s) |

| BHMT | Mouse | Single 1 mg i.p. injection | ▼ 87% decrease at 2h | [1] |

| BHMT | Rat | Dietary administration for 3-14 days | ▼ >90% decrease | [2][3] |

| CBS | Rat | Dietary administration for 3 days | ▼ 56% decrease | [4][5] |

| GNMT | Rat | Dietary administration for 3 days | ▲ 52% increase | [4][5] |

| Methionine Synthase (MS) | Rat | Dietary administration for 3 days | ↔ No significant change | [4][5] |

| MTHFR | Rat | Dietary administration for 3 days | ↔ No significant change | [4][5] |

Experimental Protocols

This section provides detailed methodologies for using this compound to investigate methylation pathways in both in vivo and in vitro settings.

This protocol describes the dietary administration of this compound to rats to study its effects on methylation and transsulfuration pathways.

Materials:

-

S-(delta-carboxybutyl)-L-homocysteine (this compound)

-

L-amino acid-defined rodent diet

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Tissue harvesting tools

-

Liquid nitrogen for snap-freezing tissues

Procedure:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats (or a similar strain) to individual housing in metabolic cages for at least 3 days.

-

Diet Preparation: Prepare an L-amino acid-defined diet. For the treatment group, incorporate this compound into the diet at a concentration calculated to deliver a specific dose (e.g., 5 mg per meal). Prepare a control diet without this compound.

-

Experimental Feeding Regimen: Provide the respective diets to the control and treatment groups. A meal-feeding schedule (e.g., every 8 hours) can be employed to ensure complete consumption of the this compound-containing meal. The duration of the study can range from 3 to 14 days, depending on the desired outcomes.[3][4][5]

-

Sample Collection:

-

Blood: Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the study. Immediately place the blood in EDTA-coated tubes on ice. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissues: At the end of the study, euthanize the animals and immediately harvest tissues of interest (e.g., liver, kidney, brain). Rinse tissues with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C until analysis.

-

-

Sample Analysis:

-

Metabolite Analysis: Analyze plasma and tissue homogenates for homocysteine, SAM, SAH, and other relevant metabolites using LC-MS/MS.

-

Enzyme Activity Assays: Prepare tissue lysates to measure the activity of BHMT, CBS, MS, and GNMT using established spectrophotometric or fluorometric assays.

-

Protein Expression: Perform Western blot analysis on tissue lysates to determine the protein levels of key enzymes.

-

Gene Expression: Extract RNA from tissues and perform RT-qPCR to analyze the mRNA expression of genes encoding enzymes in the methylation and transsulfuration pathways.

-

This protocol outlines a general procedure for determining the inhibitory potential of this compound on BHMT activity.

Materials:

-

Recombinant BHMT enzyme

-

This compound

-

Betaine

-

Homocysteine

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Detection reagent for methionine or dimethylglycine

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of inhibitor concentrations.

-

Prepare working solutions of recombinant BHMT, betaine, and homocysteine in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the serially diluted this compound to the test wells.

-

Add buffer or a known inhibitor as negative and positive controls, respectively.

-

-

Enzyme and Inhibitor Pre-incubation: Add the diluted BHMT enzyme solution to all wells except for the no-enzyme control. Incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Add the substrates (betaine and homocysteine) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (or substrate depletion) over time at the appropriate wavelength.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways, experimental design, and interpretive logic.

References

- 1. Inhibition of betaine-homocysteine S-methyltransferase causes hyperhomocysteinemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine β-synthase activity and methylation capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of betaine-homocysteine S-methyltransferase in rats causes hyperhomocysteinemia and reduces liver cystathionine β-synthase activity and methylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary intake of S-(α-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary intake of S-(alpha-carboxybutyl)-DL-homocysteine induces hyperhomocysteinemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CBHcy (CAS Number 88096-02-0): Properties, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-Carboxybutyl)-DL-homocysteine (CBHcy), identified by CAS number 88096-02-0, is a potent and specific inhibitor of the enzyme betaine-homocysteine S-methyltransferase (BHMT). This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its mechanism of action, and its effects on homocysteine metabolism. Detailed experimental protocols for key assays related to the study of this compound are provided, along with visual representations of the affected signaling pathway and a typical experimental workflow to facilitate further research and drug development applications.

Chemical and Physical Properties

This compound is a synthetic dual-substrate analogue that effectively inhibits the BHMT enzyme.[1] Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | S-(4-Carboxybutyl)-D,L-homocysteine | [2] |

| Alternative Names | 5-(3-Amino-3-carboxypropyl)sulfanyl-pentanoic acid; this compound | [2][3] |

| CAS Number | 88096-02-0 | [1][2][3] |

| Molecular Formula | C9H17NO4S | [1][2] |

| Molecular Weight | 235.30 g/mol | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Short term at 0°C, long term at -20°C, desiccated | [2] |

Biological Activity and Mechanism of Action

This compound's primary biological function is the potent and specific inhibition of betaine-homocysteine S-methyltransferase (BHMT), a zinc-dependent enzyme that plays a crucial role in the remethylation of homocysteine to methionine.[4][5]

Inhibition of BHMT

BHMT catalyzes the transfer of a methyl group from betaine to homocysteine, yielding dimethylglycine and methionine.[5] this compound acts as a dual-substrate analogue, mimicking the transition state of the enzyme-substrate complex and thereby inhibiting the catalytic activity of BHMT.[1][5] Studies have shown that this compound binds to human BHMT to form a binary complex with a dissociation constant (Kd) of 0.28 µM.[5]

In Vivo Effects

Administration of this compound to animal models has been demonstrated to induce hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood.[4][6][7][8]

In a study involving rats fed an L-amino acid-defined diet, dietary intake of this compound (5 mg/meal for 3 days) resulted in:

-

A greater than 90% reduction in liver BHMT activity.[4]

-

A 2- to 5-fold increase in total plasma homocysteine (tHcy).[4][6]

-

A greater than 40% reduction in liver S-adenosylmethionine (SAM) concentrations.[4][6]

-

A decrease in the activity of cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway of homocysteine metabolism.[4]

These findings indicate that BHMT activity is essential for maintaining normal liver SAM levels and low plasma homocysteine concentrations.[4][6]

Signaling Pathway

This compound directly impacts the homocysteine metabolism pathway by inhibiting BHMT. This pathway is crucial for the regulation of methionine, SAM, and ultimately, the methylation of various biomolecules.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Study of this compound in Rats

This protocol is based on studies investigating the effect of dietary this compound on homocysteine metabolism in rats.[4]

Animals and Diet:

-

Male Sprague-Dawley rats are used.

-

Animals are fed an L-amino acid-defined diet, such as AIN-93G, either with or without this compound.

-

For the treatment group, this compound is administered at a dose of 5 mg per meal, three times a day, for a duration of 3 days.

Sample Collection:

-

At the end of the treatment period, animals are euthanized.

-

Blood is collected for plasma analysis.

-

Liver tissue is excised, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Betaine-Homocysteine S-Methyltransferase (BHMT) Activity Assay

This assay measures the activity of BHMT in liver homogenates.

Materials:

-

Liver tissue homogenate

-

[¹⁴C-methyl]-betaine

-

D,L-homocysteine

-